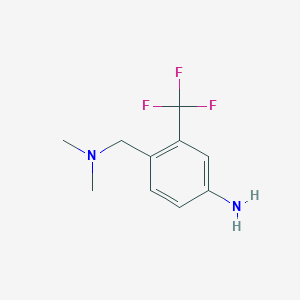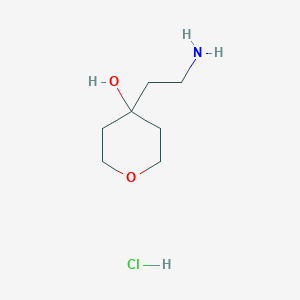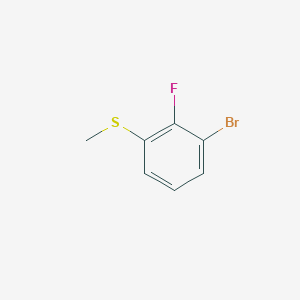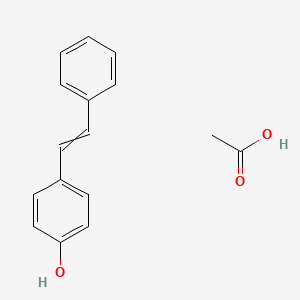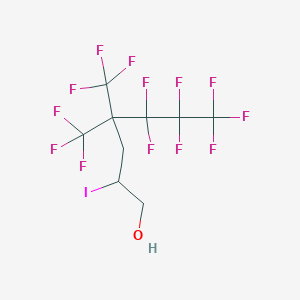
4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol
Descripción general
Descripción
The compound “4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol” is likely a fluorinated organic compound. Fluorinated compounds are often used in the pharmaceutical and chemical industries due to their unique properties, such as high thermal and chemical stability .
Chemical Reactions Analysis
Fluorinated compounds are known to participate in various chemical reactions. The presence of the trifluoromethyl group can significantly affect the reactivity of the compound .Aplicaciones Científicas De Investigación
-
Photocatalysis and Phosphorescent OLEDs
- This compound can be used as a ligand in Ir (III) complexes, which are suitable for use in photocatalysis and phosphorescent OLEDs .
- Photocatalysis is a process in which light energy is used to speed up a reaction. In the case of OLEDs (Organic Light Emitting Diodes), these complexes can help improve the efficiency and lifespan of the devices .
-
Luminescence Probes
-
Dye-Sensitive Solar Cells (DSSCs)
-
Organometallic Complexes
-
19F MRI/Optical Imaging Probes
-
Photocatalytic Reactions
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5,5,6,6,7,7,7-heptafluoro-2-iodo-4,4-bis(trifluoromethyl)heptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F13IO/c10-5(11,6(12,13)9(20,21)22)4(7(14,15)16,8(17,18)19)1-3(23)2-24/h3,24H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJQBCMWSLFVDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)I)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F13IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




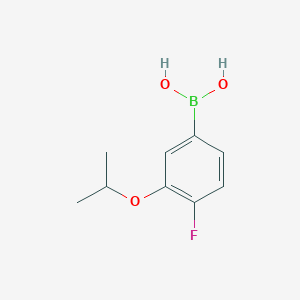
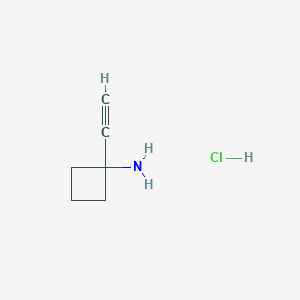
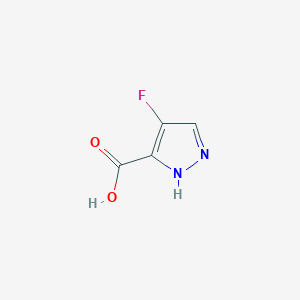
![5,6,7,8-tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1441952.png)
![tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate](/img/structure/B1441954.png)
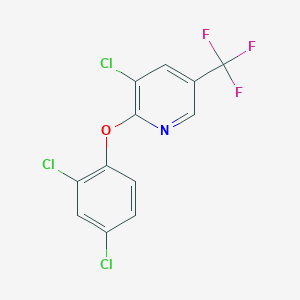
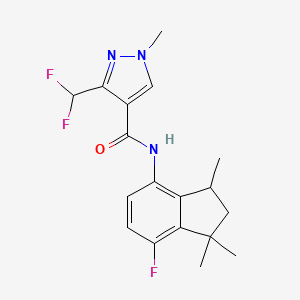

![Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1441961.png)
